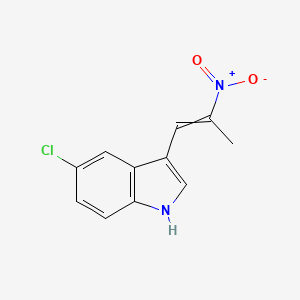
3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C14H11IO3. It is a derivative of benzaldehyde, featuring a benzyloxy group at the third position, a hydroxy group at the fourth position, and an iodine atom at the fifth position on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde can be achieved through a multi-step process. One common method involves the iodination of 3-benzyloxy-4-hydroxybenzaldehyde. The iodination reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the fifth position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize micro-packed bed reactors to facilitate efficient mixing and heat transfer, thereby optimizing reaction conditions and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: 3-Benzyloxy4-hydroxy-5-iodobenzoic acid.
Reduction: 3-Benzyloxy4-hydroxy-5-iodobenzyl alcohol.
Substitution: 3-Benzyloxy4-hydroxy-5-azidobenzaldehyde.
Applications De Recherche Scientifique
3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to disrupt cellular antioxidation systems. This disruption can lead to oxidative stress and cell death in fungal pathogens. The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining redox homeostasis in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyloxy4-hydroxybenzaldehyde
- 3-Benzyloxy4-hydroxy-5-bromobenzaldehyde
- 3-Benzyloxy4-hydroxy-5-chlorobenzaldehyde
Uniqueness
3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C14H11IO3 |
|---|---|
Poids moléculaire |
354.14 g/mol |
Nom IUPAC |
4-hydroxy-3-iodo-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H11IO3/c15-12-6-11(8-16)7-13(14(12)17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 |
Clé InChI |
IMLOGEWSOSQHRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C=O)I)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde](/img/structure/B8333063.png)




![4-Hydroxy-5-(thiazol-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B8333092.png)


![6'-bromospiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B8333113.png)

![2-Chloro-3-{[4-(1-methylethyl)phenoxy]methyl}pyridine](/img/structure/B8333126.png)

